molecular formula C7H5BrF2 B031556 2-(Bromomethyl)-1,4-difluorobenzene CAS No. 85117-99-3

2-(Bromomethyl)-1,4-difluorobenzene

Cat. No.: B031556
CAS No.: 85117-99-3
M. Wt: 207.01 g/mol
InChI Key: ONWGSWNHQZYCFK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-difluorobenzene (CAS 85117-99-3), also known as 2,5-difluorobenzyl bromide, is a brominated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Structurally, it features a bromomethyl group at the 2-position and fluorine atoms at the 1- and 4-positions of the benzene ring. This compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and advanced materials. For instance, it has been employed in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment . Its physicochemical properties include a density of 1.609 g/cm³ and a refractive index of 1.526 . Safety data classify it as a flammable liquid (UN 3265) with corrosive properties, requiring careful handling .

Mechanism of Action

2,5-Difluorobenzyl bromide, also known as 2,5-difluorobenzylbromide or 2-(Bromomethyl)-1,4-difluorobenzene, is a chemical compound with the molecular formula C7H5BrF2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s primarily used as an organic synthesis and pharmaceutical chemistry intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical chemistry, it likely undergoes various chemical reactions to form other compounds, depending on the specific synthesis pathway in which it’s used .

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical chemistry, it’s likely involved in a variety of biochemical pathways, depending on the specific synthesis pathway in which it’s used .

Pharmacokinetics

As an intermediate in organic synthesis and pharmaceutical chemistry, its ADME properties would likely depend on the specific compounds it’s used to synthesize .

Result of Action

As an intermediate in organic synthesis and pharmaceutical chemistry, its effects would likely depend on the specific compounds it’s used to synthesize .

Action Environment

As an intermediate in organic synthesis and pharmaceutical chemistry, these factors would likely depend on the specific synthesis pathway in which it’s used .

Biological Activity

2-(Bromomethyl)-1,4-difluorobenzene, with the chemical formula C7_7H5_5BrF2_2 and CAS number 85117-99-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 207.02 g/mol
  • Molecular Formula : C7_7H5_5BrF2_2
  • CAS Number : 85117-99-3

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the bromomethylation of difluorobenzene derivatives. The structure of the compound suggests potential interactions with biological targets due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological behavior.

The proposed mechanism of action for compounds similar to this compound involves interaction with HSP90, which is crucial for the stability and function of various oncogenic proteins. Inhibition of HSP90 can lead to degradation of client proteins involved in cancer progression .

Study on Related Compounds

A significant study examined the effects of structurally similar compounds on apoptosis in cancer cells. The findings showed that treatment with these compounds resulted in a dose-dependent increase in apoptosis rates. For instance:

Table 2: Apoptosis Induction by Related Compounds

Treatment% Apoptosis
Control7.0 ± 0.6
Compound X (5 μM)12.5 ± 1.7
Compound Y (10 μM)15.3 ± 2.0

These results suggest that structural modifications in bromomethyl-substituted aromatic compounds can enhance their biological activity .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is scarce, it is hypothesized that due to its lipophilic nature, it may exhibit good absorption characteristics. However, caution is warranted due to potential toxicity associated with brominated compounds. Safety data indicate that exposure can cause skin irritation and respiratory issues .

Scientific Research Applications

Organic Synthesis Intermediate

2-(Bromomethyl)-1,4-difluorobenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo further functionalization. The presence of both bromine and fluorine atoms enhances its reactivity, making it suitable for subsequent reactions such as nucleophilic substitutions or coupling reactions.

Pharmaceutical Chemistry

In pharmaceutical research, this compound is often employed as a precursor for synthesizing biologically active molecules. For instance, it can be transformed into compounds that exhibit antifungal or antibacterial properties. Its unique structure allows for modifications that can lead to enhanced efficacy or selectivity in drug action .

Material Science

The compound's properties make it a candidate for developing new materials, particularly in polymer chemistry. It can be used to synthesize fluorinated polymers that exhibit desirable characteristics such as chemical resistance and thermal stability .

Case Study 1: Synthesis of Antifungal Agents

A study reported the use of this compound as an intermediate in synthesizing novel antifungal agents. The compound was reacted with various nucleophiles to produce derivatives that exhibited significant antifungal activity against resistant strains .

Case Study 2: Development of Fluorinated Polymers

Research demonstrated that incorporating this compound into polymer matrices enhanced their thermal stability and chemical resistance. These materials were tested for applications in harsh chemical environments, showing promising results .

Q & A

Q. What are the key physical and chemical properties of 2-(Bromomethyl)-1,4-difluorobenzene relevant to its handling in laboratory settings?

Basic Question
The compound exhibits distinct physicochemical properties critical for experimental design:

  • Molecular Weight : 207.02 g/mol
  • Density : 1.609 g/cm³
  • Boiling Point : 186°C (at 1013 hPa)
  • Refractive Index : 1.526
  • Storage : Stable at room temperature, but some suppliers recommend 0–6°C for long-term stability .

Methodological Note : Use calibrated instruments (e.g., densitometers, refractometers) to verify these properties during synthesis or purification. Discrepancies in storage recommendations (e.g., UN numbers 3265 vs. 2924) may reflect regional regulatory differences; consult local safety guidelines .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Basic Question

  • Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (e.g., ¹H NMR: δ 7.2–7.6 ppm for difluorobenzene protons).
  • Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 207 (M⁺) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
  • Infrared Spectroscopy (IR) : Identify C-Br stretching (~550–600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Methodological Note : Cross-reference spectral data with databases like PubChem or ACD/IUPAC to resolve ambiguities in structural assignments.

Q. What safety precautions should be observed when handling this compound?

Basic Question

  • First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for ingestion .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Storage : Keep away from oxidizers and bases; incompatible with strong nucleophiles (e.g., amines) .

Methodological Note : Conduct a risk assessment using Safety Data Sheets (SDS) and adhere to institutional protocols for hazardous organobromides.

Q. How can this compound be utilized as an intermediate in the synthesis of fluorinated aromatic compounds?

Advanced Question
The bromomethyl group serves as a versatile handle for:

  • Nucleophilic Substitution : React with amines or thiols to generate benzylamines or sulfides.
  • Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings to form biaryl structures .

Methodological Note : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to mitigate competing elimination pathways.

Q. What challenges arise in optimizing the yield of this compound during bromination reactions, and how can they be addressed?

Advanced Question

  • Challenge : Over-bromination or decomposition due to excess Br₂.
  • Solution : Use controlled stoichiometry (e.g., 1:1.1 molar ratio of precursor to Br₂) and iron powder as a catalyst, as demonstrated in analogous difluorobenzene brominations .

Methodological Note : Monitor reaction progress via TLC or GC-MS to terminate the reaction at the monobrominated stage.

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question
The meta -directing fluorine atoms deactivate the aromatic ring, reducing electrophilicity at the benzene core. However, the bromomethyl group remains highly reactive due to:

  • Electron-Withdrawing Inductive Effect : Enhances leaving group (Br⁻) departure in SN₂ reactions.
  • Steric Accessibility : The methylene group allows unhindered nucleophilic attack .

Methodological Note : Computational modeling (e.g., DFT calculations) can predict regioselectivity in complex reaction systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Difluorobenzenes

1,5-Dibromo-2,4-difluorobenzene

This compound (C₆H₃Br₂F₂) differs in substitution pattern, with bromine atoms at the 1- and 5-positions and fluorine atoms at 2- and 4-positions. It is synthesized via bromination of 1-bromo-2,4-difluorobenzene using bromine and iron powder, yielding 94% purity . While its applications are less documented, its di-bromo structure suggests utility in cross-coupling reactions or as a halogenated intermediate.

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene

This derivative (C₁₄H₉ClF₂O₂S) incorporates a sulfonyl-vinyl group, significantly altering its electronic properties and reactivity. The electron-withdrawing sulfonyl group enhances stability but reduces electrophilicity compared to the bromomethyl group in the target compound. It is used in specialized pharmaceutical intermediates, though detailed applications remain scarce .

2,3-Bis(bromomethyl)-1,4-difluorobenzene

With two bromomethyl groups at positions 2 and 3 (C₈H₆Br₂F₂), this compound exhibits higher reactivity due to multiple sites for substitution.

2-Bromo-3,6-difluorobenzyl Bromide

This analog (C₇H₄Br₂F₂) features bromine at both the 2-position (as a substituent) and the benzyl position.

Comparative Analysis of Physicochemical Properties

Property 2-(Bromomethyl)-1,4-difluorobenzene 1,4-Difluorobenzene 2-Bromo-3,6-difluorobenzyl Bromide
Molecular Formula C₇H₅BrF₂ C₆H₄F₂ C₇H₄Br₂F₂
Molecular Weight (g/mol) 207.02 114.10 273.82
Density (g/cm³) 1.609 1.17 N/A
Refractive Index 1.526 1.443 N/A
Hazard Classification UN 3265 (Flammable, Corrosive) Not classified N/A

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Mechanism and Conditions

The most widely employed method for synthesizing 2-(bromomethyl)-1,4-difluorobenzene involves radical bromination of 2-methyl-1,4-difluorobenzene. NBS serves as the bromine source, with benzoyl peroxide or azobisisobutyronitrile (AIBN) initiating radical formation. The reaction proceeds via a chain mechanism:

  • Initiation : Thermal decomposition of the initiator generates radicals.

  • Propagation : Abstraction of a hydrogen atom from the methyl group forms a benzylic radical, which reacts with NBS to yield the brominated product.

  • Termination : Radical recombination halts the chain.

Optimized conditions include refluxing in carbon tetrachloride (CCl₄) or dichloromethane (DCM) at 70–80°C for 6–8 hours . A typical protocol involves:

  • Substrate : 2-Methyl-1,4-difluorobenzene (1.0 equiv)

  • NBS : 1.1–1.2 equiv

  • Initiator : Benzoyl peroxide (0.05 equiv)

  • Solvent : CCl₄ (0.5 M)

  • Yield : 72–85% after column chromatography .

Side Reactions and Mitigation

Competing electrophilic bromination of the aromatic ring is minimized by:

  • Using radical-stabilizing solvents (CCl₄).

  • Avoiding Lewis acids (e.g., FeBr₃).

  • Maintaining anhydrous conditions to prevent hydrolysis.

Nucleophilic Substitution of Hydroxymethyl Precursors

Synthesis via Hydroxymethyl Intermediates

An alternative route involves substituting a hydroxymethyl group with bromine. 2-(Hydroxymethyl)-1,4-difluorobenzene is treated with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in ether:

2-(HOCH2-1,4-C6H3F2)+PBr32-(BrCH2-1,4-C6H3F2)+H3PO3\text{2-(HOCH}2\text{-1,4-C}6\text{H}3\text{F}2) + \text{PBr}3 \rightarrow \text{2-(BrCH}2\text{-1,4-C}6\text{H}3\text{F}2) + \text{H}3\text{PO}_3

Conditions :

  • Solvent : Diethyl ether or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 65–78% .

Halogen Exchange Reactions

Chloride-to-Bromide Conversion

2-(Chloromethyl)-1,4-difluorobenzene undergoes halogen exchange using sodium bromide (NaBr) in dimethylformamide (DMF) at 120°C:

2-(ClCH2-1,4-C6H3F2)+NaBr2-(BrCH2-1,4-C6H3F2)+NaCl\text{2-(ClCH}2\text{-1,4-C}6\text{H}3\text{F}2) + \text{NaBr} \rightarrow \text{2-(BrCH}2\text{-1,4-C}6\text{H}3\text{F}2) + \text{NaCl}

Optimization :

  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction rate.

  • Yield : 60–70% after 12 hours .

Industrial-Scale Production

Continuous-Flow Bromination

Industrial plants utilize continuous-flow reactors to improve safety and efficiency:

  • Reactors : Microchannel or tubular designs.

  • Conditions :

    • Residence Time : 2–5 minutes.

    • Temperature : 75–85°C.

    • Pressure : 2–3 bar.

  • Throughput : 40% higher than batch systems .

Waste Management

  • Byproducts : Succinimide (from NBS) and inorganic salts are neutralized and recycled.

  • Solvent Recovery : CCl₄ and DCM are distilled and reused, reducing environmental impact.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.41 (dd, J = 38.9, 17.0 Hz, 2H, CH₂Br), 7.00–7.29 (m, 3H, aromatic) .

  • ¹³C NMR : δ 34.8 (CH₂Br), 115.4–150.1 (aromatic carbons) .

  • MS (EI) : m/z 228 [M]⁺, 230 [M+2]⁺ (1:1 ratio for Br isotopes) .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost (USD/kg)
Radical Bromination (NBS)72–856–8 h120–150
Nucleophilic Substitution65–783–5 h90–110
Halogen Exchange60–7012 h80–100
Continuous-Flow80–882–5 min100–130

Properties

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234237
Record name 2-(Bromomethyl)-1,4-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85117-99-3
Record name 2,5-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85117-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,4-difluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-1,4-difluorobenzene
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Record name 2-(bromomethyl)-1,4-difluorobenzene
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Synthesis routes and methods I

Procedure details

To a solution of (2,5-difluoro-phenyl)-methanol (4.8 g, 33.6 mmol) in dichloromethane (40 mL) was added drop wise phosphorus tribromide (94 g, 33.6 mmol). The mixture was stirred at room temperature for 16 h. The reaction was poured onto ice/water. The aqueous phase was made basic with sodium bicarbonate. The aqueous phase was extracted with dichloromethane. The organic phase was concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with (hexanes/ethyl acetate 90:10) to give the title compound (3.5 g, 50%).
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94 g
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0 (± 1) mol
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50%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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